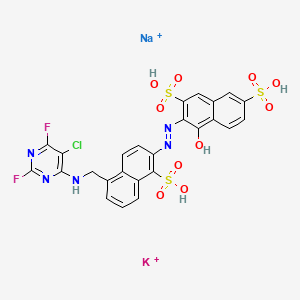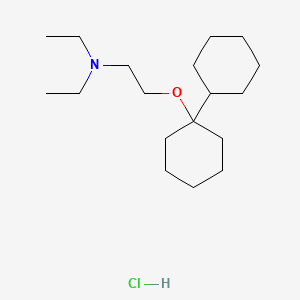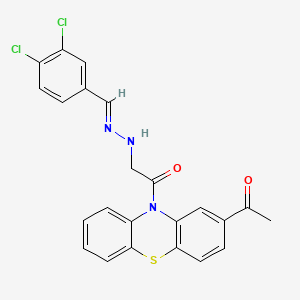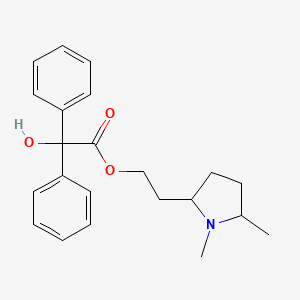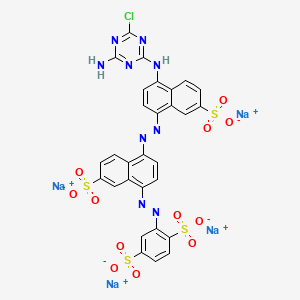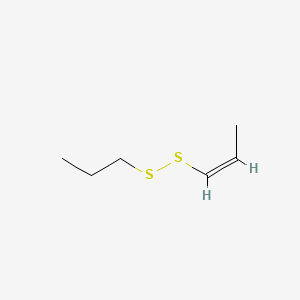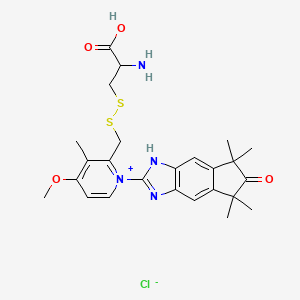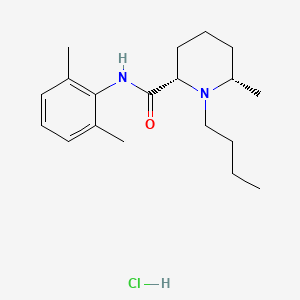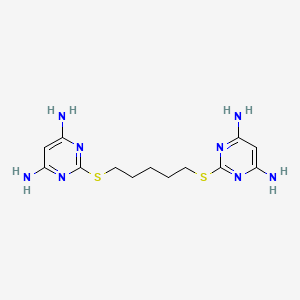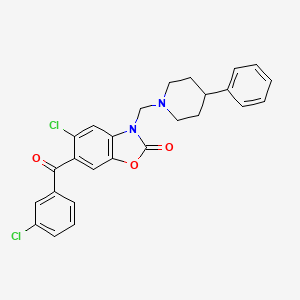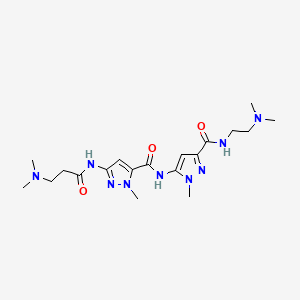
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a chemical compound with the molecular formula C15H17ClN4O6 It is known for its unique structure, which includes a pyridinium core substituted with a dimethylamino group and a methyleneamino linkage
Preparation Methods
The synthesis of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylpyridine in the presence of an acid catalyst, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring or the dimethylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate include other pyridinium derivatives and dimethylamino-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one and 2,5-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate exhibit different inhibitory activities against enzymes and have distinct applications in research and industry .
Properties
CAS No. |
121774-43-4 |
|---|---|
Molecular Formula |
C15H18ClN3O4 |
Molecular Weight |
339.77 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-(2-methylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C15H18N3.ClHO4/c1-13-6-4-5-11-18(13)16-12-14-7-9-15(10-8-14)17(2)3;2-1(3,4)5/h4-12H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-12+; |
InChI Key |
ZTXIXCVTDFTQMX-CLNHMMGSSA-M |
Isomeric SMILES |
CC1=CC=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=CC=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


